molecular formula C4H3FN2S B13105550 3-Fluoro-1h-pyrazine-2-thione CAS No. 1286744-12-4

3-Fluoro-1h-pyrazine-2-thione

Cat. No.: B13105550
CAS No.: 1286744-12-4
M. Wt: 130.15 g/mol
InChI Key: NYLPLPRNHCDCCK-UHFFFAOYSA-N
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Description

3-Fluoro-1h-pyrazine-2-thione is a heterocyclic compound that contains both a pyrazine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1h-pyrazine-2-thione typically involves the introduction of a fluorine atom into a pyrazine ring followed by the incorporation of a thione group. One common method involves the fluorination of a pyrazine derivative using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can help achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1h-pyrazine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-1h-pyrazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1h-pyrazine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the thione group can participate in various chemical reactions, such as nucleophilic attack or redox processes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1h-pyrazine-2-thione is unique due to the presence of both a fluorine atom and a thione group in its structureThe fluorine atom enhances the compound’s stability and binding affinity, while the thione group offers additional reactivity for various chemical transformations .

Properties

IUPAC Name

3-fluoro-1H-pyrazine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLPLPRNHCDCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303686
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286744-12-4
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286744-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyrazinethione, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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